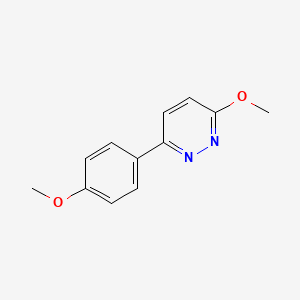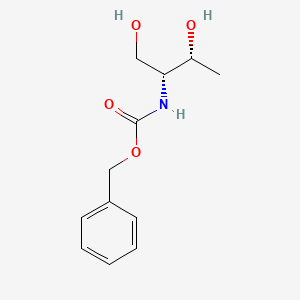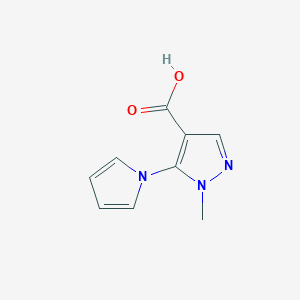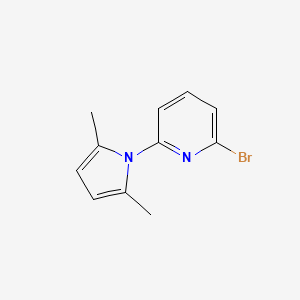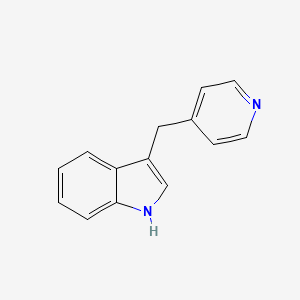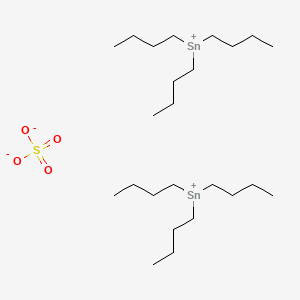
Bis(Tri-n-Butyltin) Sulfate
Übersicht
Beschreibung
Bis(Tri-n-Butyltin) Sulfate is a chemical compound with the molecular formula C24H54O4SSn2 . It is used in various applications, including as a reagent in the synthesis of other chemical compounds .
Molecular Structure Analysis
The molecular structure of Bis(Tri-n-Butyltin) Sulfate consists of three butyl groups covalently bonded to a tin(IV) atom . The general formula for these compounds is (CH3CH2CH2CH2)3Sn−X .Chemical Reactions Analysis
While specific chemical reactions involving Bis(Tri-n-Butyltin) Sulfate are not detailed in the retrieved sources, organotin compounds like this are known to be involved in various chemical reactions, including tin-carbon bond formation, desulfurization, and deoxygenation .Wissenschaftliche Forschungsanwendungen
- Summary of the Application : Mössbauer spectroscopy is a versatile technique that can be used to provide information on the oxidation state, spin state, and electronic environment of the central atom. In this case, “Bis(Tri-n-Butyltin) Sulfate” is used to elucidate the intermolecular interaction of such species in solid state .
- Methods of Application or Experimental Procedures : The Mössbauer parameters of “Bis(Tri-n-Butyltin) Sulfate” have been determined. The absolute values of recoil-free fraction have been estimated in the temperature range from 80 to 200 K and the mean square displacement of tin atom has been determined .
- Results or Outcomes : From the results, as well as from the temperature dependence of quadrupole split line asymmetry, non-polymeric structure is inferred for those three compounds .
- Summary of the Application : “Bis(Tri-n-Butyltin) Sulfate” is used as a specialized reagent in organic synthesis. It is used as a source of hydrogen atoms in organic synthesis .
- Methods of Application or Experimental Procedures : Combined with azobisisobutyronitrile (AIBN) or by irradiation with light, “Bis(Tri-n-Butyltin) Sulfate” converts organic halides (and related groups) to the corresponding hydrocarbon. This process occurs via a radical chain mechanism involving the radical Bu3Sn .
- Results or Outcomes : The utility of “Bis(Tri-n-Butyltin) Sulfate” as a H donor can be attributed to its relatively weak bond strength . It is the reagent of choice for hydrostannylation reactions .
Safety And Hazards
Eigenschaften
IUPAC Name |
tributylstannanylium;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C4H9.H2O4S.2Sn/c6*1-3-4-2;1-5(2,3)4;;/h6*1,3-4H2,2H3;(H2,1,2,3,4);;/q;;;;;;;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPUJTDDAPFGMG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn+](CCCC)CCCC.CCCC[Sn+](CCCC)CCCC.[O-]S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H54O4SSn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(Tri-n-Butyltin) Sulfate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



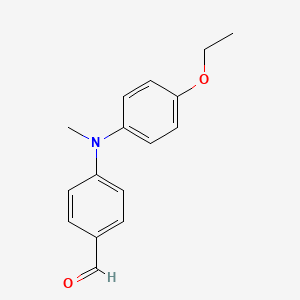
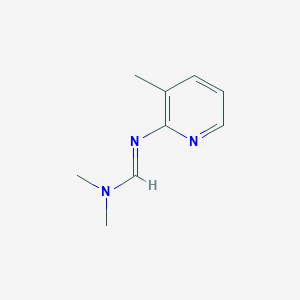
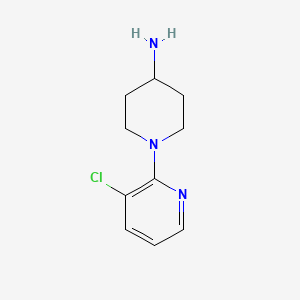
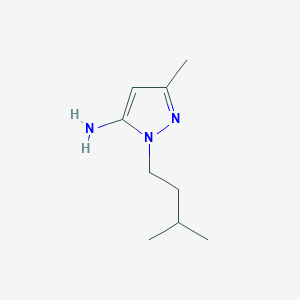
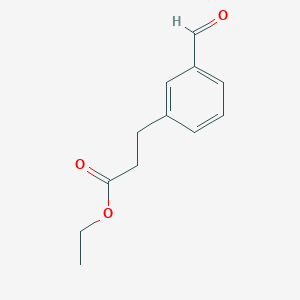
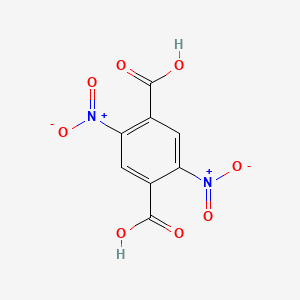
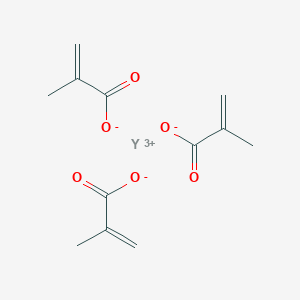
![3-[(6-Chloropyridazin-3-yl)amino]propanoic acid](/img/structure/B1610922.png)
